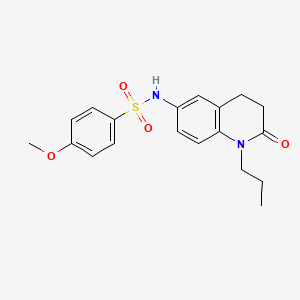

4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

4-Methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a propyl group at position 1 and a sulfonamide moiety at position 4. Sulfonamides are historically significant in medicinal chemistry, often serving as enzyme inhibitors (e.g., carbonic anhydrase) or receptor modulators .

Properties

IUPAC Name |

4-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-3-12-21-18-10-5-15(13-14(18)4-11-19(21)22)20-26(23,24)17-8-6-16(25-2)7-9-17/h5-10,13,20H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNQVMZXRKPHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety. Its structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of both hydrophilic and hydrophobic regions.

Anticancer Activity

The tetrahydroquinoline scaffold is known for its anticancer properties. In vitro studies have shown that compounds containing this moiety can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress . The specific compound under review may share these properties, warranting further investigation into its efficacy against specific cancer types.

Enzyme Inhibition

Sulfonamides often act as enzyme inhibitors. For instance, they can inhibit carbonic anhydrase and various kinases involved in cancer progression. The potential for 4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide to inhibit such enzymes could be explored through molecular docking studies to predict binding affinities and interactions with target enzymes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several sulfonamide derivatives against common bacterial strains. The results indicated that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that 4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide could potentially exhibit similar activity .

Case Study 2: Anticancer Mechanisms

In a preclinical model assessing the anticancer effects of tetrahydroquinoline derivatives, researchers found significant reductions in tumor growth when treated with these compounds. The study highlighted that compounds inducing apoptosis via the mitochondrial pathway were particularly effective. Given the structural similarities, it is plausible that our compound may also activate similar pathways .

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The specific compound has shown promise as an antibacterial agent against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, which could be leveraged in developing new antibiotics .

Anticancer Properties

Tetrahydroquinoline derivatives have been explored for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival . Further investigations are required to establish its effectiveness and safety profile in clinical settings.

Neurological Applications

The compound's structural similarity to neurotransmitter modulators suggests potential applications in treating neurodegenerative diseases. Research has indicated that tetrahydroquinoline derivatives can interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

-

Antibacterial Efficacy

A study conducted on various sulfonamide compounds showed that 4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional sulfonamides, indicating enhanced potency . -

Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. The mechanism involved the induction of cell cycle arrest and apoptosis through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Tetrahydroquinolinone Derivatives

The following table highlights key structural and molecular differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | C₁₉H₂₁N₂O₄S | 373.45 | 4-Methoxy, 1-propyl, 2-oxo |

| 4-Methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | C₁₉H₂₁N₂O₄S | 373.45 | 4-Methoxy, 1-propanoyl |

| 2,5-Dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | C₂₀H₂₄N₂O₅S | 404.48 | 2,5-Dimethoxy, 1-propyl, 2-oxo |

Key Observations :

- 1-Propanoyl vs. 2-Oxo-1-Propyl: The replacement of the 2-oxo-propyl group with a 1-propanoyl group () introduces a ketone at position 1 instead of position 2.

- Methoxy Substitution Patterns : The 2,5-dimethoxy analog () exhibits increased steric bulk and altered electronic distribution compared to the 4-methoxy derivative. This may reduce membrane permeability or enhance binding to hydrophobic receptor pockets .

Pharmacological Implications

Receptor Binding and Selectivity

While direct data on the target compound’s receptor interactions are unavailable, insights from opioid receptor studies () suggest that substituent positioning profoundly influences agonist/antagonist behavior. For example:

- Morphine (mu-opioid agonist) and ketocyclazocine (kappa-opioid agonist) demonstrate how minor structural changes shift receptor specificity .

- The tetrahydroquinolinone core in sulfonamides may similarly interact with non-opioid targets, such as serotonin or dopamine receptors, given the structural resemblance to CNS-active scaffolds .

Metabolic Stability

The 2-oxo group in the target compound may enhance metabolic stability compared to acylated analogs (e.g., 1-propanoyl), as ketones are less prone to hydrolysis than esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.